molecular formula C11H10N4OS B11688094 N'-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11688094
M. Wt: 246.29 g/mol
InChI Key: ZMAOCXYSNZMXJT-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with pyrazine-2-carbohydrazide. The reaction is carried out in ethanol as a solvent, with the addition of a few drops of piperidine as a catalyst. The mixture is stirred for 1-2 hours at room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H10N4OS/c1-8-2-5-17-10(8)7-14-15-11(16)9-6-12-3-4-13-9/h2-7H,1H3,(H,15,16)/b14-7-

InChI Key

ZMAOCXYSNZMXJT-AUWJEWJLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.